

# Structure-Activity Relationship of Erythrinin G Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B13829451

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**Erythrinin G**, a 3-phenoxychromone derivative isolated from Erythrina species, has garnered interest for its potential therapeutic properties. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of **Erythrinin G** analogs, focusing on their anti-inflammatory activities, supported by experimental data and detailed methodologies. While direct comprehensive SAR studies on a series of **Erythrinin G** analogs are limited, this guide utilizes data from closely related 3-phenoxychromone derivatives to illustrate the principles of their SAR.

## Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of a series of 7-methanesulfonylamino-6-phenoxychromone derivatives was evaluated based on their ability to inhibit adjuvant-induced arthritis in rats. The following table summarizes the therapeutic effect (ED40) of these analogs, providing insights into how structural modifications influence their activity.

Compound ID	R (Substitution on Pyranone Ring)	R' (Substitution on Phenoxy Ring)	Therapeutic Effect in Adjuvant-Induced Arthritis (ED40, mg/kg/day) [1]
1	H	H	> 100
9a	H	2'-Fluoro	7.1
9d	H	2',4'-Difluoro	5.3
19a (T-614)	-NHCHO (3-formylamino)	H	3.6
22a	-NHCHO (3-formylamino)	2'-Fluoro	2.5
22d	-NHCHO (3-formylamino)	2',4'-Difluoro	2.8

#### Key Findings from SAR Analysis:

- Substitution on the Pyranone Ring: The introduction of a 3-formylamino group (-NHCHO) on the pyranone ring dramatically increases anti-inflammatory activity, as seen by comparing compound 1 with 19a (T-614).
- Substitution on the Phenoxy Ring: Fluorination of the phenoxy ring enhances potency. A single fluoro substitution at the 2'-position (compound 9a) and difluoro substitution at the 2' and 4' positions (compound 9d) significantly improved activity over the unsubstituted analog 1.
- Synergistic Effects: The combination of substitutions on both the pyranone and phenoxy rings leads to the most potent compounds. For instance, compounds 22a and 22d, which have both the 3-formylamino group and fluoro-substituted phenoxy rings, exhibit the lowest ED40 values, indicating the highest therapeutic efficacy in this series[1].

## Experimental Protocols

## Adjuvant-Induced Arthritis in Rats

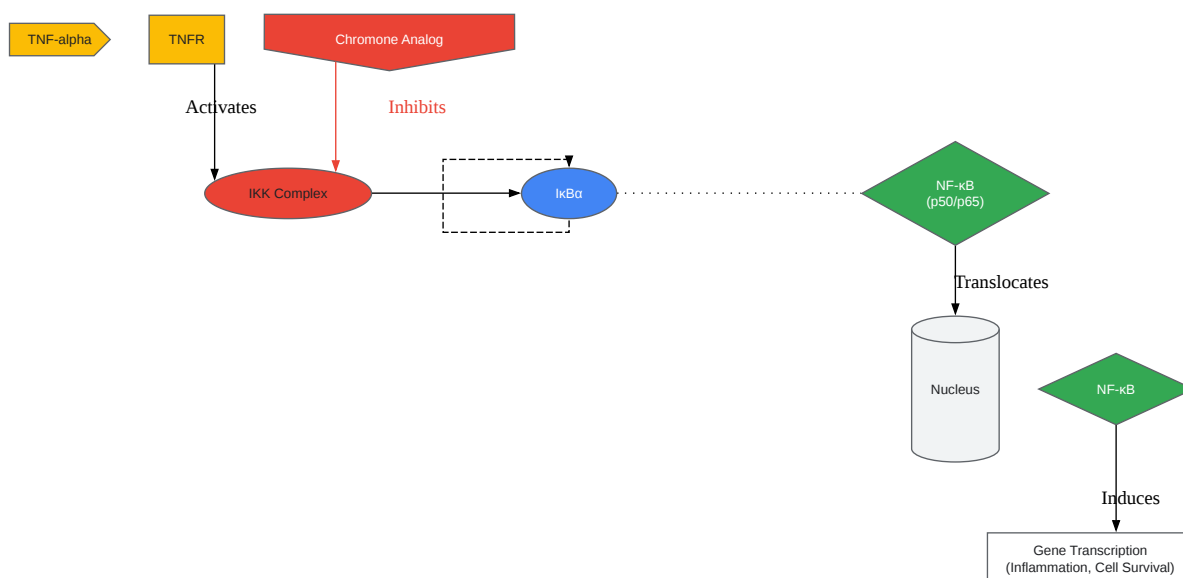
The anti-inflammatory activity of the 3-phenoxychromone derivatives was assessed using the established model of adjuvant-induced arthritis in rats, which mimics chronic inflammation.

Methodology:

- **Induction of Arthritis:** Arthritis was induced in male Lewis rats by a single intradermal injection of *Mycobacterium butyricum* suspended in liquid paraffin into the right hind paw.
- **Compound Administration:** The test compounds were suspended in a 0.5% aqueous solution of carboxymethylcellulose and administered orally once daily for 7 consecutive days, starting from day 15 after the adjuvant injection when arthritis was well-established.
- **Assessment of Inflammation:** The volume of the uninjected (left) hind paw was measured with a plethysmometer before and after the treatment period. The inhibition of paw swelling was calculated as a percentage of the control group (receiving only the vehicle).
- **Data Analysis:** The ED40 value, the dose at which the compound produced a 40% inhibition of the increase in paw volume, was calculated from the dose-response curve for each compound<sup>[1]</sup>.

## Signaling Pathway Modulation

Many flavonoids and chromone derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target for such compounds. The following diagram illustrates the canonical NF-κB signaling pathway, which can be inhibited by active chromone analogs.



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Caption: Inhibition of the NF-κB signaling pathway by chromone analogs.

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## References

- 1. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
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